NOX1 vs. NOX2/NOX4 Selectivity: A Key Differentiator for ROS Research
In a comparative screen against human NADPH oxidase (NOX) isoforms, 1-bromohexadecan-2-one exhibits preferential inhibition of NOX1 over NOX2 and NOX4. While its IC50 for NOX1 is >100 µM, it is quantitatively less potent but demonstrates isoform selectivity, as the IC50 for NOX2 is 20 µM under identical assay conditions [1]. In contrast, the structurally related analog 1-bromododecan-2-one (C12) shows a different selectivity profile, highlighting the importance of chain length.
| Evidence Dimension | Enzyme Inhibition IC50 (µM) |
|---|---|
| Target Compound Data | NOX1: >100 µM; NOX2: 20 µM; NOX4: >100 µM |
| Comparator Or Baseline | 1-bromododecan-2-one (C12 analog): NOX1 IC50 = 60 µM, NOX2 IC50 = >100 µM (Cross-study comparable) |
| Quantified Difference | NOX1 inhibition is >100 µM for C16 vs. 60 µM for C12 analog; NOX2 inhibition is 20 µM for C16 vs. >100 µM for C12 analog, demonstrating a chain-length-dependent reversal in selectivity. |
| Conditions | Inhibition of full-length human NOX isoforms transfected in COS 22 cells, assessed as inhibition of PMA-stimulated ROS generation. |
Why This Matters
This isoform-specific pattern means 1-bromohexadecan-2-one is a more appropriate tool compound for studying NOX2-related pathways, whereas shorter-chain analogs are not interchangeable and may produce opposite or confounding results.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM50497271 (CHEMBL3347550). View Source
